molecular formula C10H9FO B13552279 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B13552279
M. Wt: 164.18 g/mol
InChI Key: CVWSVWXHZQHESB-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound with the molecular formula C10H9FO. It is a fluorinated derivative of indene, featuring a fluoro group at the 7th position and an aldehyde group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-5-carbaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: It serves as a building block for the development of fluorinated bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group enhances the compound’s stability, reactivity, and potential for forming specific interactions with biological targets .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C10H9FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-6H,1-3H2

InChI Key

CVWSVWXHZQHESB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)C=O)F

Origin of Product

United States

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